Agalloside

Overview

Description

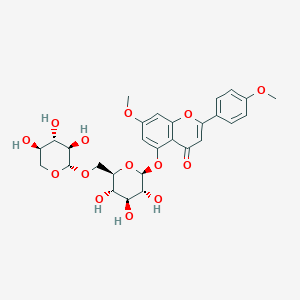

Agalloside is a bioactive flavanone glycoside first isolated from Aquilaria agallocha (agarwood) and synthesized via a 5-O-glycosylation strategy using glycosyl fluoride under BF₃·Et₂O catalysis . Its structure comprises a flavanone core (derived from flavan 25) linked to a β-L-rhamnopyranosyl moiety at the 5-position, followed by oxidation with DDQ and deprotection . This compound exhibits potent bioactivity as a Hes1 dimer inhibitor, promoting neural stem cell (NSC) differentiation into neurons with elongated neurites, while sparing astrocytes and oligodendrocytes . This activity correlates with upregulated expression of proneural genes Mash1 and Ngn2, which are suppressed by Hes1 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,4’-Di-O-methylapigenin 5-O-xylosylglucoside can be achieved through the enzymatic hydrolysis of the naturally occurring compound, scutellarein 4’-O-glucoside, by an enzyme called flavonol 3-O-glycoside 2’‘’-O-xylosyltransferase . This method involves the use of specific enzymes to facilitate the transfer of sugar moieties to the flavonoid core.

Industrial Production Methods

Industrial production of 7,4’-Di-O-methylapigenin 5-O-xylosylglucoside typically involves extraction from plant sources such as Aquilaria sinensis. The extraction process may include techniques like solvent extraction, ultrasonic extraction, and boiling extraction .

Chemical Reactions Analysis

Isolation and Structural Characterization

Agalloside (1) was first isolated using Hes1 immobilized beads, with its structure confirmed via NMR and mass spectrometry . The compound features a flavanone core glycosylated at the 5-O position, a rare substitution pattern among flavonoids.

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | C₂₆H₃₀O₁₄ | |

| Glycosylation site | 5-O position of flavan | |

| Biological activity | Neural stem cell differentiation |

Key Reaction Steps:

-

5-O-Glycosylation of Flavan (25)

-

Oxidation to Flavanone (2)

-

Deprotection

Reaction Optimization and Challenges

-

Glycosylation Selectivity : The use of BF₃·Et₂O ensured regioselective 5-O-glycosylation over other hydroxyl groups, critical for mimicking the natural product’s bioactivity .

-

Oxidation Efficiency : DDQ was chosen for its mild oxidative properties, preventing over-oxidation of sensitive functional groups .

-

Side Reactions : Competing 7-O-glycosylation was minimized through steric hindrance and temperature control .

Biological Relevance and Synthetic Derivatives

Synthetic this compound accelerated neural stem cell differentiation at concentrations comparable to the natural isolate (EC₅₀ ~10 µM) . Modifications to the glycosyl moiety or flavanone core are ongoing to enhance potency and bioavailability.

Comparative Analysis of Synthetic Routes

Scientific Research Applications

Chemical and Biological Properties

Agalloside is recognized primarily as a Hes1 dimer inhibitor , which facilitates the differentiation of neural stem cells. The mechanism of action involves binding to the Hes1 transcription factor, which normally inhibits neural stem cell differentiation. By disrupting this inhibition, this compound promotes the transition of neural stem cells into neurons, thereby enhancing neurogenesis.

Scientific Research Applications

This compound has multiple applications across various fields:

| Field | Application Description |

|---|---|

| Chemistry | Used as a model compound for studying glycosylation reactions and flavonoid chemistry. |

| Biology | Investigated for its inhibitory effects on nitric oxide production, relevant in inflammation and immune response studies. |

| Medicine | Potential therapeutic applications in treating inflammatory diseases due to its nitric oxide inhibitory activity. |

| Pharmaceuticals | Utilized in developing natural product-based pharmaceuticals and nutraceuticals. |

Case Studies

Several studies have documented the effects and potential uses of this compound:

-

Neural Stem Cell Differentiation

- A study demonstrated that this compound accelerates the differentiation of multipotent mouse neural stem cells (MEB5) into neurons more effectively than traditional agents like valproic acid or retinoic acid. Treatment with this compound resulted in increased neurite length and neuronal specificity, highlighting its potential for regenerative medicine .

- Inflammatory Response

-

Synthetic Applications

- The total synthesis of this compound has been achieved through innovative methods involving glycosylation techniques, which may facilitate its production for research and therapeutic use . This synthetic route opens avenues for large-scale production and further investigation into its biological effects.

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound are still under investigation, but initial findings suggest it is metabolized through pathways involving glycosylated flavonoids . Safety assessments indicate that this compound exhibits low toxicity across various concentrations in vitro, making it a promising candidate for further clinical studies .

Mechanism of Action

The mechanism of action of 7,4’-Di-O-methylapigenin 5-O-xylosylglucoside involves its ability to inhibit nitric oxide production by activated RAW 264.7 cells . This inhibition is likely mediated through the suppression of inducible nitric oxide synthase (iNOS) expression, which is a key enzyme in the production of nitric oxide during inflammatory responses.

Comparison with Similar Compounds

Agalloside belongs to the flavonoid glycoside family, which includes compounds with diverse glycosylation patterns and biological functions. Below, we compare this compound with three structurally or functionally related compounds: quercetin O-β-glucosides, β-L-rhamnopyranosides, and Araloside V.

Key Observations :

- This compound’s 5-O-glycosylation is rare among flavonoids, which are typically glycosylated at the 3-, 7-, or 4'-positions (e.g., quercetin derivatives) .

- The β-L-rhamnopyranosyl group in this compound shares synthetic challenges with other β-L-rhamnopyranosides, requiring precise stereochemical control .

Key Observations :

- This compound’s specificity for neuronal differentiation is unique among flavonoid glycosides, which often exhibit broad-spectrum antioxidant or anti-inflammatory effects .

- Unlike Araloside V (a triterpene saponin), this compound’s flavanone core enables direct interaction with transcriptional regulators like Hes1 .

Biological Activity

Agalloside, scientifically known as 7,4’-Di-O-methylapigenin 5-O-xylosylglucoside, is a flavonoid glycoside derived from the plant Aquilaria agallocha. This compound has garnered attention for its significant biological activities, particularly in the context of neural stem cell differentiation and its potential therapeutic applications in inflammatory diseases.

Chemical Structure and Properties

This compound is characterized by its unique structure as a flavonoid glycoside. Its synthesis involves the enzymatic glycosylation of flavan compounds, leading to its classification as a natural product with potential pharmacological benefits. The structure has been confirmed through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry .

Chemical Structure

| Property | Description |

|---|---|

| Chemical Name | 7,4’-Di-O-methylapigenin 5-O-xylosylglucoside |

| Molecular Formula | C₁₈H₁₈O₁₈ |

| Molecular Weight | 378.4 g/mol |

This compound primarily acts as an inhibitor of the Hes1 transcription factor, which plays a crucial role in regulating neural stem cell differentiation. By inhibiting Hes1, this compound promotes the differentiation of neural stem cells, making it a potential candidate for treating neurodegenerative conditions .

Inhibitory Effects

Research indicates that this compound exhibits inhibitory effects on nitric oxide production in activated RAW 264.7 cells, which is relevant for inflammation and immune response studies. This suggests its potential utility in managing inflammatory diseases .

Case Studies and Research Findings

- Neural Stem Cell Differentiation :

- Inflammation :

- Synthetic vs. Natural Comparison :

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound suggest that it may be metabolized through pathways involving glycosylated flavonoids. While detailed safety profiles are still under investigation, preliminary studies indicate low toxicity levels in cell-based assays .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing Agalloside's structural purity and stability in experimental settings?

- Methodological Answer : Use hyphenated techniques like LC-MS/MS and NMR for structural elucidation, ensuring purity via HPLC-UV with ≥95% purity thresholds. For stability, conduct accelerated degradation studies under varying pH, temperature, and light conditions, monitoring degradation products via mass spectrometry .

- Experimental Design : Include controls (e.g., inert solvents, certified reference materials) and triplicate measurements to validate reproducibility. Document chromatographic parameters (e.g., column type, mobile phase) to enable replication .

Q. How can researchers optimize extraction protocols for this compound from plant matrices while minimizing compound degradation?

- Methodological Answer : Compare solvent systems (e.g., methanol-water vs. ethanol-water) using response surface methodology (RSM) to maximize yield. Employ lyophilization instead of heat drying to preserve thermolabile components. Validate extraction efficiency via spike-and-recovery experiments .

- Data Contradiction Analysis : If yields vary across studies, assess solvent polarity, plant subspecies, or harvest season as confounding variables. Cross-reference with phytochemical databases (e.g., PubChem, ChemSpider) to verify compound identity .

Advanced Research Questions

Q. What experimental strategies address discrepancies in this compound's reported bioactivity across in vitro and in vivo models?

- Methodological Answer : Conduct dose-response studies to identify non-linear effects (e.g., hormesis). Use pharmacokinetic modeling to reconcile in vitro IC50 values with in vivo bioavailability. Validate target engagement via molecular docking or CRISPR-Cas9 knockout models .

- Data Contradiction Analysis : If bioactivity conflicts arise, evaluate assay specificity (e.g., off-target effects in cell lines) or metabolite interference. Perform meta-analyses of published IC50/EC50 values using random-effects models to quantify heterogeneity .

Q. How can researchers design robust studies to investigate this compound's synergistic effects with other phytochemicals?

- Methodological Answer : Apply factorial design experiments to test combinatorial ratios, using Chou-Talalay or Bliss independence models to quantify synergy. Validate findings with isobolographic analysis. Include single-compartment vs. co-culture systems to assess cell-cell interaction effects .

- Statistical Considerations : Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report synergy scores (e.g., Combination Index) with 95% confidence intervals to address variability .

Q. What computational and multi-omics approaches are suitable for elucidating this compound's mechanism of action in complex biological systems?

- Methodological Answer : Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) data via pathway enrichment tools (e.g., DAVID, STRING). Validate predictions with siRNA knockdown or Western blotting. Use molecular dynamics simulations to study ligand-receptor binding kinetics .

- Reproducibility Measures : Deposit raw omics data in FAIR-compliant repositories (e.g., GEO, PRIDE) with standardized metadata (e.g., MIAME, MIAPE guidelines) .

Properties

IUPAC Name |

7-methoxy-2-(4-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O14/c1-36-13-5-3-12(4-6-13)17-9-15(29)21-18(40-17)7-14(37-2)8-19(21)41-28-26(35)24(33)23(32)20(42-28)11-39-27-25(34)22(31)16(30)10-38-27/h3-9,16,20,22-28,30-35H,10-11H2,1-2H3/t16-,20-,22+,23-,24+,25-,26-,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYIRUZJISZADH-AQLOEVPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.